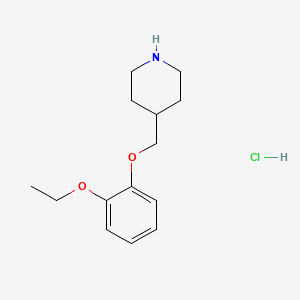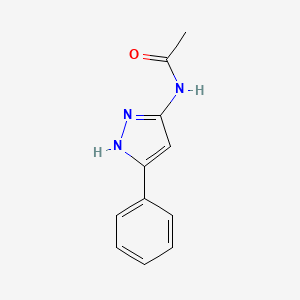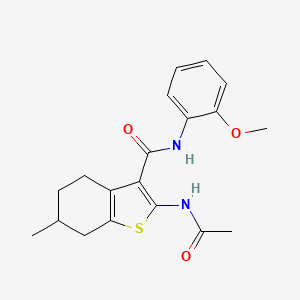
4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-ethoxyphenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxyphenoxy)methyl)piperidine hydrochloride
- 4-((2-Propoxyphenoxy)methyl)piperidine hydrochloride
- 4-((2-Butoxyphenoxy)methyl)piperidine hydrochloride
Uniqueness
4-((2-Ethoxyphenoxy)methyl)piperidine hydrochloride is unique due to its specific ethoxyphenoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
614731-40-7 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
4-[(2-ethoxyphenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-16-13-5-3-4-6-14(13)17-11-12-7-9-15-10-8-12;/h3-6,12,15H,2,7-11H2,1H3;1H |
InChI Key |
ZXDUYQQKHOTFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)


![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)
